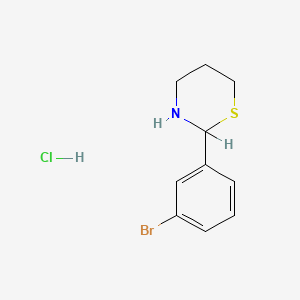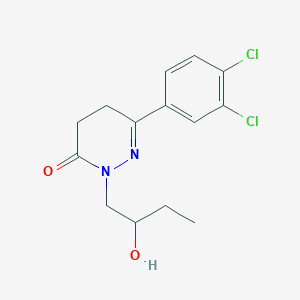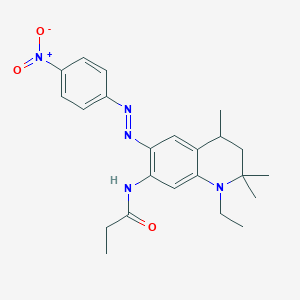
4-(Triphenylsilyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Triphenylsilyl)benzoic acid: is an organic compound with the molecular formula C25H20O2Si and a molecular weight of 380.51 g/mol It is characterized by the presence of a benzoic acid moiety attached to a triphenylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Triphenylsilyl)benzoic acid typically involves the reaction of triphenylsilanol with 4-bromobenzoic acid in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(Triphenylsilyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The silyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as or can be used.
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents like or are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid moiety can yield benzaldehyde or benzoic anhydride , while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-(Triphenylsilyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Triphenylsilyl)benzoic acid involves its interaction with various molecular targets. The triphenylsilyl group can enhance the compound’s stability and facilitate its incorporation into larger molecular structures. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- Triphenylsilanol
- 4-Bromobenzoic acid
- Triphenylamine-containing benzoic acids
Comparison: 4-(Triphenylsilyl)benzoic acid is unique due to the presence of both the triphenylsilyl and benzoic acid groups. This combination imparts distinct chemical and physical properties, making it more versatile compared to its individual components. For instance, triphenylamine-containing benzoic acids exhibit different electrochemical properties and applications in organic electronics .
Properties
CAS No. |
18821-83-5 |
|---|---|
Molecular Formula |
C25H20O2Si |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-triphenylsilylbenzoic acid |
InChI |
InChI=1S/C25H20O2Si/c26-25(27)20-16-18-24(19-17-20)28(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H,(H,26,27) |
InChI Key |
LJQYSJNYSWZJQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


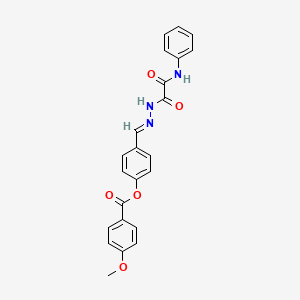

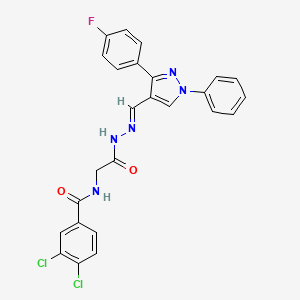

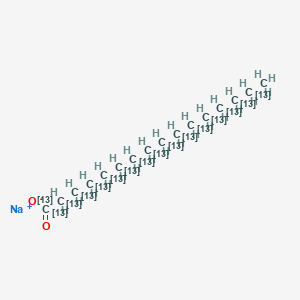
![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
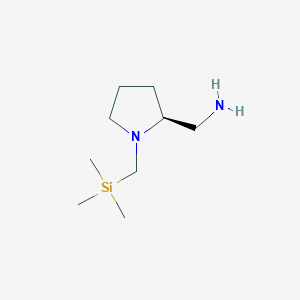


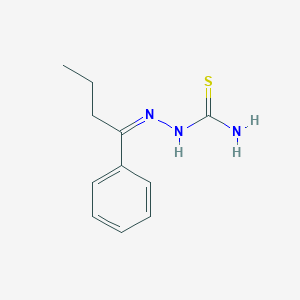
![2-[(Diphenylmethyl)carbamoyl]benzoic acid](/img/structure/B11945087.png)
